molecular formula C6H5O4SNa B602344 Sodium phenyl sulfate CAS No. 14276-99-4

Sodium phenyl sulfate

Cat. No.: B602344
CAS No.: 14276-99-4
M. Wt: 196.16
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Description

Sodium phenyl sulfate is an organic compound with the chemical formula C6H5NaO4S. It is a sodium salt of phenyl sulfate and is known for its various applications in chemical synthesis and industrial processes. The compound is characterized by its white crystalline appearance and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenyl sulfate can be synthesized through the sulfonation of phenol using sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{H} ] [ \text{C}_6\text{H}_5\text{SO}_4\text{H} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{SO}_4\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where phenol is treated with concentrated sulfuric acid. The resulting phenyl sulfate is then neutralized with sodium hydroxide to yield this compound. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and concentration.

Chemical Reactions Analysis

Types of Reactions: Sodium phenyl sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenol and sulfuric acid.

    Reduction: It can be reduced to phenol and sodium sulfite.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles are employed under basic conditions.

Major Products:

    Oxidation: Phenol and sulfuric acid.

    Reduction: Phenol and sodium sulfite.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium phenyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phenolic compounds and sulfonated derivatives.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is utilized in the formulation of certain drugs and therapeutic agents.

    Industry: It is employed in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium phenyl sulfate involves its ability to act as a sulfonating agent. It introduces sulfonate groups into organic molecules, thereby modifying their chemical properties. The molecular targets and pathways involved include:

    Sulfonation: The transfer of the sulfonate group to an organic substrate.

    Activation of Phenolic Compounds: Enhancing the reactivity of phenolic compounds through sulfonation.

Comparison with Similar Compounds

Sodium phenyl sulfate can be compared with other similar compounds such as:

    Sodium Sulfate (Na2SO4): Unlike this compound, sodium sulfate is an inorganic compound and lacks the phenyl group.

    Phenyl Sulfate (C6H5SO4H): This compound is the acid form of this compound and is not neutralized with sodium hydroxide.

    Sodium Sulfinate (C6H5SO2Na): Sodium sulfinate is another organosulfur compound but contains a sulfinyl group instead of a sulfonate group.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a sulfonate group, which imparts distinct chemical reactivity and applications in various fields.

Properties

IUPAC Name

sodium;phenyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4S.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFSYNAUAPBVGF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14276-99-4
Record name sodium phenyl sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the significance of the solvent isotope effect in understanding the acid hydrolysis of Sodium Phenyl Sulfate?

A1: The solvent isotope effect, specifically the ratio of hydrolysis rates in heavy water (D2O) and regular water (H2O), offers valuable insights into the reaction mechanism. The abstract reports a kD2O/kH2O value of 2.43 for this compound hydrolysis []. This value falls within the range (1.9-2.6) typically observed for A-1 hydrolysis mechanisms []. This suggests that the rate-determining step in the acid hydrolysis of this compound likely involves the breaking of a bond to a protonated oxygen atom, consistent with an A-1 mechanism.

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